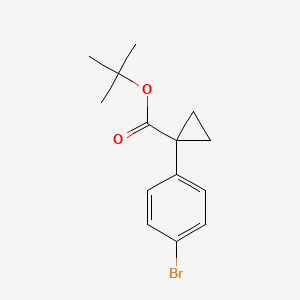

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13492824

Molecular Formula: C14H17BrO2

Molecular Weight: 297.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BrO2 |

|---|---|

| Molecular Weight | 297.19 g/mol |

| IUPAC Name | tert-butyl 1-(4-bromophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C14H17BrO2/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | OCIDCJXKYGNZCU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1(CC1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)C1(CC1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound consists of a cyclopropane ring fused to a carboxylic acid tert-butyl ester group and a 4-bromophenyl substituent. The cyclopropane ring’s 60° bond angles introduce significant ring strain, which influences its reactivity and stability . The tert-butyl ester group enhances steric bulk, reducing susceptibility to nucleophilic attack and improving solubility in nonpolar solvents.

Key Structural Features:

-

Cyclopropane core: Three-membered carbon ring with sp³ hybridization.

-

4-Bromophenyl group: Aromatic ring with a bromine atom at the para position, directing electrophilic substitution reactions.

-

Tert-butyl ester: A bulky protecting group that stabilizes the carboxylic acid moiety during synthetic transformations.

Physicochemical Properties

Data from experimental and predicted measurements reveal the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 297.19 g/mol |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 326.8 ± 35.0 °C (Predicted) |

| Melting Point | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) |

The predicted density and boiling point align with trends observed in tert-butyl esters, which typically exhibit lower volatility than their methyl or ethyl counterparts due to increased molecular weight .

Synthesis and Manufacturing

Cyclopropanation of (4-Bromophenyl)acetonitrile

A common approach to cyclopropane derivatives involves base-induced cyclopropanation of nitriles. For example, 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid is synthesized via reaction of (4-bromo-2-fluorophenyl)acetonitrile with 1-bromo-2-chloroethane in the presence of sodium hydroxide . Adapting this method, the target compound could be synthesized by:

-

Cyclopropanation of (4-bromophenyl)acetonitrile using a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions.

-

Hydrolysis of the nitrile group to a carboxylic acid.

-

Esterification with tert-butanol or protection using di-tert-butyl dicarbonate (Boc₂O) .

Direct Esterification of Cyclopropanecarboxylic Acid

An alternative route involves esterifying preformed 1-(4-bromophenyl)cyclopropanecarboxylic acid with tert-butanol under acid catalysis. This method mirrors the synthesis of piperazine-1-carboxylic acid tert-butyl ester, where Boc₂O is used to protect the amine group in the presence of triethylamine .

Reaction Optimization

Key parameters for high-yield synthesis include:

-

Temperature: Reactions often proceed at 0–25°C to minimize side reactions.

-

Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) accelerate Boc protection .

-

Solvents: Dichloromethane or THF are preferred for their inertness and solubility properties .

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to ring-opening via:

-

Acid-catalyzed hydrolysis: Yields 3-(4-bromophenyl)propanoic acid derivatives.

-

Transition metal-mediated cleavage: Palladium catalysts enable cross-coupling reactions, forming biaryl structures .

Ester Hydrolysis

The tert-butyl ester can be cleaved under acidic conditions (e.g., HCl in dioxane) to regenerate the carboxylic acid, a critical step in prodrug activation or further functionalization .

Applications in Research

Pharmaceutical Intermediate

Cyclopropane derivatives are prized in drug discovery for their conformational rigidity, which enhances target binding affinity. This compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures found in kinase inhibitors and antivirals .

Materials Science

The tert-butyl group’s hydrophobicity makes the compound a candidate for designing:

-

Polymer additives: To modify thermal stability.

-

Liquid crystals: Via incorporation into mesogenic cores.

Future Directions

Catalytic Asymmetric Synthesis

Developing enantioselective methods to access chiral cyclopropane derivatives could expand utility in asymmetric catalysis.

Green Chemistry Approaches

Exploring solvent-free esterification or biocatalytic methods may reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume